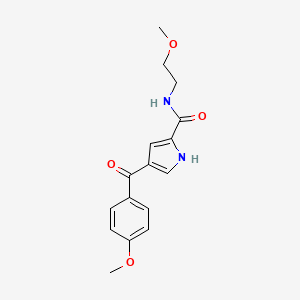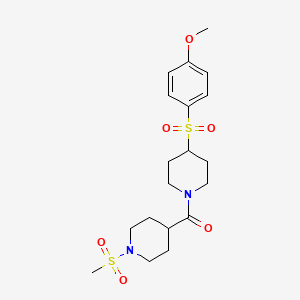
2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethylation is a process that introduces a difluoromethyl group into a molecule . This process has seen significant advances in recent years, particularly in the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of difluoromethylated compounds involves various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . Difluoromethylation of C (sp2)–H bonds has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Chemical Reactions Analysis
Difluoromethylation reactions have been shown to be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Physical And Chemical Properties Analysis
The introduction of a difluoromethyl group can have a positive impact on the physical properties of organic compounds, including solubility, metabolic stability, and lipophilicity .Aplicaciones Científicas De Investigación
Conformational and Physicochemical Properties
A study by Laurella and Erben (2016) focused on the conformational properties of 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol, a compound structurally related to 2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole. Their research demonstrated the importance of intramolecular hydrogen bonding in determining the conformational behavior of thiadiazol-pyrrolidin compounds, which may have implications for the design of molecules with specific physicochemical characteristics (Laurella & Erben, 2016).
Antimicrobial and Antifungal Activities
Compounds bearing the 1,3,4-thiadiazole moiety, such as those synthesized by Syed, Alagwadi, and Alegaon (2013), have been evaluated for their antitubercular and antifungal activities. This suggests potential applications of the 2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole in developing new antimicrobial agents, given the structural similarities and the importance of the thiadiazole core in biological activity (Syed, Alagwadi, & Alegaon, 2013).
Antioxidant and Antitumor Evaluation
The antioxidant and antitumor activities of new N-substituted-2-amino-1,3,4-thiadiazoles were explored by Hamama et al. (2013). Their work highlights the potential for thiadiazole derivatives in the development of novel anticancer therapies, underscoring the relevance of exploring compounds like 2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole for their possible biologically active properties (Hamama et al., 2013).
Fungitoxicity and Agricultural Applications
The synthesis and fungitoxic evaluation of 1,2,4-Triazolo[3,2-b][1,3,4]-thiadiazole derivatives against agricultural pests, as investigated by Mishra et al. (2004), point to the potential use of 2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole in the development of new agricultural chemicals with targeted action against specific fungal pathogens (Mishra et al., 2004).
Molecular and Structural Studies
Dani et al. (2013) detailed the synthesis, spectral, X-ray, and DFT studies of thiadiazol-2-amine derivatives, providing a foundation for understanding the molecular structure and electronic properties of 1,3,4-thiadiazole compounds. Such studies are crucial for the rational design of molecules with desired properties, including those related to 2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole (Dani et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Difluoromethylation is a field of research that has seen significant advances in recent years . The development of new difluoromethylation reagents and methods has streamlined access to molecules of pharmaceutical relevance , suggesting that this field will continue to be an area of active research in the future .
Propiedades
IUPAC Name |
2-(difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3S/c8-5(9)6-10-11-7(13-6)12-3-1-2-4-12/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCPGDPCNCZSLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(S2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2802613.png)

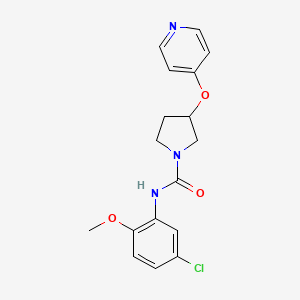
![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2802619.png)
![1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone](/img/structure/B2802620.png)


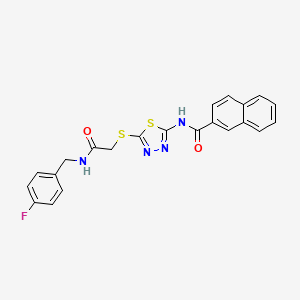
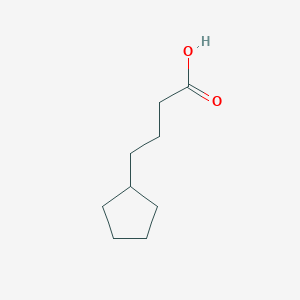
![N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2802629.png)
